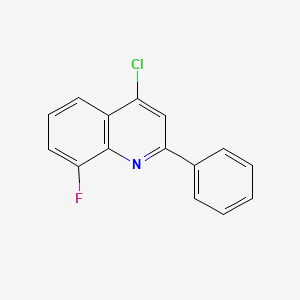
4-Chloro-8-fluoro-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-fluoro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H9ClFN. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The incorporation of both chlorine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoro-2-phenylquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2-fluorobenzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired quinoline derivative . Another approach involves the use of 4-chloro-2-fluoroaniline and phenylacetylene in the presence of a palladium catalyst to achieve the cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-8-fluoro-2-phenylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol or dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives of the phenyl ring.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-8-fluoro-2-phenylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-fluoro-2-phenylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. Additionally, the compound may interfere with cellular pathways involved in cell proliferation and survival, contributing to its potential anticancer effects .
Comparación Con Compuestos Similares
4-Chloro-8-fluoro-2-phenylquinoline can be compared with other similar compounds, such as:
4-Chloro-2-phenylquinoline: Lacks the fluorine atom, which may result in different biological activities and chemical properties.
8-Fluoro-2-phenylquinoline: Lacks the chlorine atom, which may affect its reactivity and interactions with molecular targets.
4-Chloro-8-methyl-2-phenylquinoline: The presence of a methyl group instead of a fluorine atom may alter its chemical behavior and biological effects.
The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
1099705-42-6 |
|---|---|
Fórmula molecular |
C15H9ClFN |
Peso molecular |
257.69 g/mol |
Nombre IUPAC |
4-chloro-8-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-12-9-14(10-5-2-1-3-6-10)18-15-11(12)7-4-8-13(15)17/h1-9H |
Clave InChI |
NKFYVKPVOMAEKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


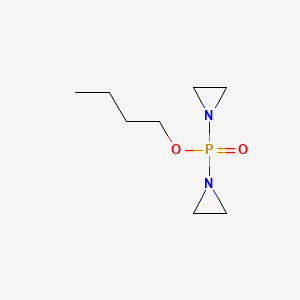
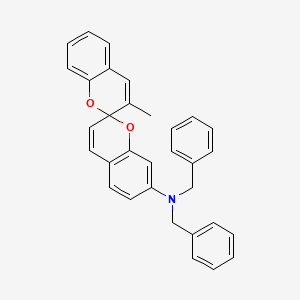
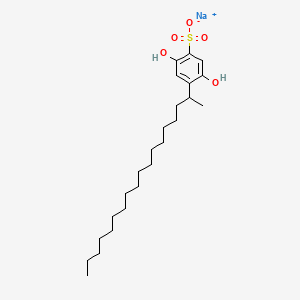
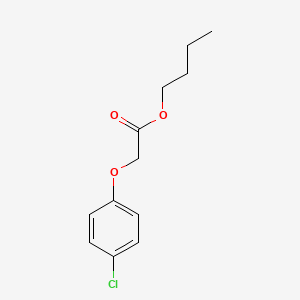
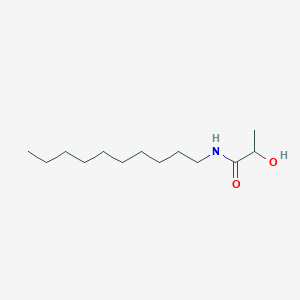
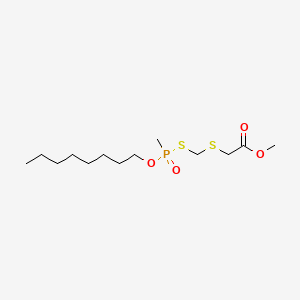
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)

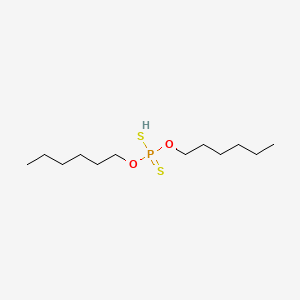


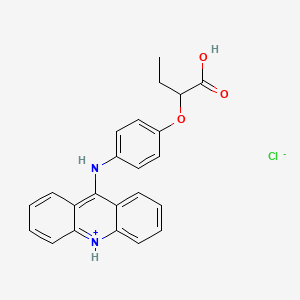
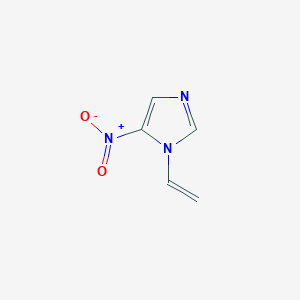
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)
